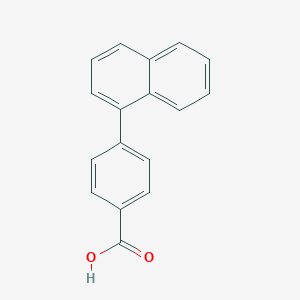

4-(Naphthalen-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHKJIKIQYSZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375042 | |

| Record name | 4-(Naphthalen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106359-69-7 | |

| Record name | 4-(Naphthalen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106359-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 4 Naphthalen 1 Yl Benzoic Acid

Established Synthetic Pathways for the 4-(Naphthalen-1-yl)benzoic Acid Core Structure

The construction of the core this compound framework primarily relies on powerful carbon-carbon bond-forming reactions that unite the naphthalene (B1677914) and benzoic acid moieties.

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the efficient synthesis of biaryl compounds, including this compound. Among these, the Suzuki-Miyaura coupling is a particularly prominent and versatile method. libretexts.orgyonedalabs.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester derivatives in the presence of a base. libretexts.orgyoutube.com

For the synthesis of this compound, a common approach involves the coupling of 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) with 4-carboxyphenylboronic acid. Alternatively, the coupling partners can be reversed, utilizing 1-naphthaleneboronic acid and a 4-halobenzoic acid, such as 4-iodobenzoic acid or 4-bromobenzoic acid. nih.gov The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity. yonedalabs.comyoutube.com

Table 1: Key Components in Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligands | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Stabilizes the palladium catalyst and influences its reactivity. |

| Aryl Halide | 1-Bromonaphthalene, 1-Iodonaphthalene, Methyl 4-chlorobenzoate | Provides one of the aryl partners for the coupling reaction. orgsyn.org |

| Organoboron Reagent | 4-Carboxyphenylboronic acid, 1-Naphthaleneboronic acid | Provides the other aryl partner for the coupling reaction. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes the reactants and catalyst. |

Beyond single-step cross-coupling reactions, multi-step sequences offer alternative pathways to the this compound core. These methods often involve classical organic reactions such as condensation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation: This powerful electrophilic aromatic substitution reaction can be employed to introduce an acyl group onto an aromatic ring. organic-chemistry.orgchadsprep.com In a potential synthetic route towards this compound, one could envision a Friedel-Crafts acylation of naphthalene with a suitable benzoic acid derivative, although controlling regioselectivity can be a challenge. youtube.com The reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. organic-chemistry.org A subsequent oxidation of the resulting ketone would be necessary to afford the carboxylic acid.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic compounds. jk-sci.comchemistrysteps.comwikipedia.org It involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.comslideshare.net While not a direct route to the carboxylic acid, this reaction could be used to introduce a formyl group onto the naphthalene ring, which could then be oxidized to the corresponding carboxylic acid in a subsequent step. The reaction is generally regioselective, favoring substitution at the less sterically hindered position. youtube.com

Synthesis of Advanced this compound Derivatives and Analogues

The versatility of the this compound scaffold lies in its amenability to further functionalization, enabling the synthesis of a wide array of derivatives with diverse properties.

The carboxylic acid group of this compound is a prime site for modification. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups. For instance, esterification can be achieved by reacting the acid with an alcohol under acidic conditions or by converting the acid to an acyl chloride followed by reaction with an alcohol. Amide formation can be accomplished through coupling reactions with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Recent advances have also focused on the direct C-H functionalization of the benzoic acid ring. researchgate.net For example, iridium-catalyzed ortho-C-H amination has been demonstrated as a powerful tool for the late-stage functionalization of benzoic acid derivatives, allowing for the introduction of amino groups at specific positions. nih.gov

The naphthalene ring system also offers opportunities for further derivatization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the naphthalene core. The position of substitution will be directed by the existing 1-aryl substituent and the reaction conditions. These newly introduced functional groups can then serve as handles for further synthetic transformations, such as reduction of a nitro group to an amine or cross-coupling reactions with a halogen.

The this compound core can be incorporated into larger, more complex molecular structures, leading to the synthesis of compounds with interesting photophysical or biological properties.

Hydrazones: The carboxylic acid functionality can be converted to a hydrazide, which can then be condensed with aldehydes or ketones to form hydrazones. These structures are known for their diverse biological activities and coordination properties.

Pyrazoles: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. A synthetic strategy could involve the functionalization of the this compound scaffold to contain a 1,3-dicarbonyl moiety, which can then be cyclized to form a pyrazole (B372694) ring.

Azo Compounds: Azo compounds, characterized by the -N=N- linkage, can be synthesized through diazo coupling reactions. This would typically involve the diazotization of an amino-substituted this compound derivative, followed by coupling with an electron-rich aromatic compound.

Green Chemistry Principles in the Synthesis of this compound and Related Structures

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable production methods. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. A key synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. mdpi.com This section explores the integration of green chemistry concepts into this important reaction, specifically focusing on solvent choices, atom economy, and catalytic strategies.

Solvent-Free and Aqueous Reaction Conditions

Traditional palladium-catalyzed cross-coupling reactions often rely on organic solvents, which can be hazardous and environmentally damaging. nih.gov A significant advancement in the green synthesis of biaryl compounds like this compound is the use of water as a reaction medium or the implementation of solvent-free conditions. nih.govrsc.orgrsc.org

Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Research has demonstrated the successful Suzuki-Miyaura coupling of aryl halides with arylboronic acids in aqueous media. For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid has been achieved in water or aqueous-organic solvent mixtures at room temperature. rsc.orgrsc.org The use of water-soluble ligands and catalysts, such as those derived from glycine, can facilitate these reactions, offering high yields and simplified catalyst recycling. rsc.org In some cases, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to ensure the solubility of all reactants. nih.govrsc.org

Solvent-free reaction conditions represent another significant step towards greener synthesis. rsc.org These reactions, often facilitated by microwave irradiation or the use of deep eutectic solvents, can lead to faster reaction times and reduced waste. rsc.orgmdpi.com For example, a low melting point mixture of N,N'-dimethyl urea (B33335) and L-(+)-tartaric acid has been successfully used as a reaction medium, eliminating the need for conventional volatile organic solvents. rsc.org

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

| Reaction System | Solvent | Catalyst | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous | Water or Water/Organic Mixture | Water-soluble Pd complexes | Room Temperature to 100°C | Non-toxic, non-flammable solvent, potential for catalyst recycling | nih.govrsc.orgrsc.org |

| Solvent-Free | None (or Deep Eutectic Solvent) | Various Pd catalysts | Often elevated (e.g., 70°C) | Reduced solvent waste, potentially faster reactions | rsc.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. snu.ac.kr In the context of synthesizing this compound via the Suzuki-Miyaura coupling, maximizing atom economy involves carefully selecting reagents and reaction pathways to minimize the generation of byproducts.

The Suzuki-Miyaura reaction is generally considered to have a good atom economy, as the main byproducts are typically inorganic salts derived from the base used and the boronic acid leaving group, which are often less hazardous than the byproducts of other coupling reactions. csus.edu However, improvements can still be made. For instance, using catalytic amounts of reagents instead of stoichiometric amounts significantly improves atom economy and reduces waste. csus.edu

Waste minimization strategies extend beyond atom economy to include the entire process. This involves:

Catalyst Recycling: The use of palladium catalysts, while highly effective, presents both cost and environmental concerns due to the precious metal's toxicity and limited supply. mdpi.com Developing robust catalytic systems that allow for easy separation and reuse of the catalyst is a key area of research. mdpi.comrsc.org Techniques such as using supported catalysts or catalyst-containing solutions that can be recycled multiple times have shown promise. mdpi.comrsc.org

Reducing Purification Steps: Simplifying work-up and purification procedures, for example, by designing reactions where the product precipitates out of the reaction medium, can significantly reduce the use of solvents and other materials, thereby minimizing waste. rsc.org

Use of Safer Reagents: Whenever possible, less hazardous starting materials and reagents should be employed. For example, the use of N-bromosuccinimide as a bromine source in certain synthetic steps is considered safer than using molecular bromine. rsc.org

Table 2: Atom Economy Calculation for a Generalized Suzuki-Miyaura Reaction

| Reactants | Product | Byproducts | Formula for Atom Economy | Typical Atom Economy |

|---|---|---|---|---|

| Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OH)₂) | Biaryl (Ar-Ar') | HX + B(OH)₃ + Base Salts | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Relatively High |

Sustainable Catalytic Approaches (e.g., Solid Acid Catalysts)

The development of sustainable catalytic systems is paramount for the green synthesis of this compound and related compounds. While homogeneous palladium catalysts are highly active, their separation from the product can be challenging. mdpi.com A promising alternative is the use of heterogeneous catalysts, particularly solid acid catalysts. researchgate.netrsc.org

Solid acid catalysts, such as zeolites and sulfonated resins, offer several advantages:

Ease of Separation: They can be easily filtered from the reaction mixture, simplifying product purification and enabling catalyst recycling. rsc.orgresearchgate.net

Reusability: Many solid catalysts can be reused for multiple reaction cycles with minimal loss of activity, making the process more cost-effective and sustainable. rsc.orgresearchgate.net

Reduced Corrosion: They are generally less corrosive than liquid acids, leading to safer handling and less equipment degradation.

In the context of reactions relevant to the synthesis of precursors or derivatives of this compound, solid acid catalysts have been investigated for various transformations. For example, zeolites like Y zeolite, ZSM-5, and MCM-22 have been studied for the alkylation of naphthalene. researchgate.net Polystyrene-supported superacidic fluoroalkyl sulfonic acid catalysts have also been developed and have shown significantly higher activity than commercial ion-exchange resins in esterification reactions. rsc.org The application of these types of catalysts to the direct synthesis of this compound or its precursors holds significant potential for creating more sustainable manufacturing processes. rsc.org

Table 3: Examples of Sustainable Catalysts

| Catalyst Type | Examples | Key Features | Potential Applications in Synthesis | Reference |

|---|---|---|---|---|

| Solid Acid Catalysts | Zeolites (Y, ZSM-5), Sulfonated Resins (Amberlyst 15) | Heterogeneous, easily separable, reusable | Alkylation, Esterification | researchgate.netrsc.org |

| Supported Palladium Catalysts | Palladium on silica (B1680970) or mordenite | Heterogeneous, high surface area, good reusability | Suzuki-Miyaura Coupling | mdpi.com |

| Water-Soluble Catalysts | Pd complexes with hydrophilic ligands (e.g., from glycine) | Homogeneous in aqueous media, allows for catalyst recycling in the aqueous phase | Suzuki-Miyaura Coupling in water | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 4 Naphthalen 1 Yl Benzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and solution-state structure of organic molecules. Although complete assigned spectra for 4-(naphthalen-1-yl)benzoic acid are not readily accessible, the expected signals can be predicted based on the known spectral data of its constituent parts: a 1-substituted naphthalene (B1677914) and a 4-substituted benzoic acid.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum is anticipated to show signals corresponding to 12 distinct protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

The aromatic region (typically 7.0-8.5 ppm) would be complex, containing signals for the 11 protons on the two aromatic rings.

Benzoic Acid Moiety: The four protons on the benzene (B151609) ring will appear as two sets of doublets, characteristic of a 1,4-disubstituted pattern. The two protons ortho to the carboxyl group (H-3' and H-5') would be expected around 8.1-8.2 ppm, while the two protons ortho to the naphthalene group (H-2' and H-6') would appear slightly more upfield.

Naphthalene Moiety: The seven protons of the naphthalene ring would produce a series of complex multiplets. The protons at positions 8 and 2 are typically the most deshielded in 1-substituted naphthalenes and would appear at the lower end of the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | >10.0 | broad singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum is expected to display 17 distinct signals for the 17 carbon atoms, assuming a solvent that allows for clear resolution.

The carbonyl carbon (C=O) of the carboxylic acid would be the most downfield signal, typically in the range of 167-173 ppm. rsc.org

The aromatic region would contain signals for the remaining 16 carbons. This includes five quaternary carbons (the carbon bearing the COOH group, the carbon attached to the naphthalene ring, and the three carbons at the fusion points of the naphthalene rings) and eleven CH carbons. The quaternary carbons generally show lower intensity peaks compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 167 - 173 |

| Aromatic C (Quaternary) | 125 - 150 |

Advanced 2D NMR Techniques for Connectivity and Conformational Assignments

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within the benzene and naphthalene ring systems, identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond proton-carbon (¹H-¹³C) correlations, definitively linking each aromatic proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying the quaternary carbons by observing their correlations to nearby protons. For instance, the protons on the benzoic acid ring would show correlations to the quaternary carbon of the naphthalene ring to which they are attached, and vice-versa, confirming the connectivity between the two ring systems.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration should appear in the range of 1680-1710 cm⁻¹. docbrown.inforesearchgate.net

C=C Aromatic Stretch: Multiple sharp bands of medium intensity would be present between 1450 and 1625 cm⁻¹, corresponding to the C=C stretching vibrations within the naphthalene and benzene rings. docbrown.info

C-O Stretch and O-H Bend: The region between 1210 and 1320 cm⁻¹ would likely contain absorptions from the C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group. docbrown.info

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would cause strong absorptions in the fingerprint region, typically below 900 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1625 | Medium, Sharp |

| C-O Stretch / O-H Bend | 1210 - 1320 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are often weaker in Raman spectra, the aromatic ring vibrations are typically strong and well-defined.

Aromatic Ring Vibrations: The spectrum would show prominent peaks corresponding to the C=C stretching modes of the benzene and naphthalene rings, particularly the ring "breathing" modes which are often strong in Raman.

C-H Stretching: Aromatic C-H stretching vibrations would be observed in the 3000-3100 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile, confirming the presence of the key functional groups and the aromatic backbone of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the presence of two key chromophores: the naphthalene ring system and the benzoic acid moiety. The electronic transitions observed are typically π→π* and n→π* transitions. ntu.edu.sg

The naphthalene group, a polycyclic aromatic hydrocarbon, possesses an extensive π-conjugated system, which gives rise to strong UV absorption. researchgate.netnih.gov Naphthalene and its derivatives are known to exhibit unique photophysical and chemical properties, including strong fluorescence and photostability, making them a subject of interest in photochemical studies. nih.govrsc.org The electronic spectrum of naphthalene itself features two prominent absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. mdpi.com These transitions are responsible for the strong absorbance in the UV region.

The benzoic acid portion of the molecule contributes through the carboxyl group (-COOH). This group contains non-bonding (n) electrons on the oxygen atoms and a π-system within the carbonyl double bond (C=O). This allows for a weak n→π* transition, which typically occurs at shorter wavelengths, around 200–215 nm for carboxylic acids. jove.com This transition is generally much less intense than the π→π* transitions of the aromatic rings. ntu.edu.sg

When these two chromophores are combined in this compound, the resulting spectrum is a composite, dominated by the intense π→π* absorptions of the naphthalene moiety. The conjugation between the benzene ring and the carboxyl group can also influence the electronic structure. copernicus.orgspectroscopyonline.com Photochemical studies on related naphthalene derivatives often explore processes like photo-additions or photo-reductions, which are initiated by the absorption of UV radiation by the naphthalene chromophore. rsc.orgcdnsciencepub.com

Table 1: Typical Electronic Transitions for Chromophores in this compound

| Chromophore | Transition Type | Typical Wavelength (λ_max) Range (nm) | Intensity |

| Naphthalene | π→π* (¹Lₐ band) | ~260-290 | Strong |

| Naphthalene | π→π* (¹Lₑ band) | ~300-320 | Moderate |

| Benzoic Acid | n→π | ~200-230 | Weak |

| Benzoic Acid | π→π | ~230-280 | Strong |

Note: The exact absorption maxima and intensities for this compound would require experimental measurement but can be estimated from the behavior of its constituent chromophores.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on molecular conformation and the intricate network of intermolecular interactions that define the crystal packing.

The supramolecular architecture of this compound is primarily governed by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: The most prominent interaction is the classic O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules. nih.gov This interaction leads to the formation of centrosymmetric dimers, a highly stable and common supramolecular synthon for carboxylic acids, characterized by an R²₂(8) graph set motif. researchgate.net In the reported crystal structure, this robust hydrogen bonding is the primary driver for the formation of the dimeric units. nih.gov

C-H···O Interactions: Weak C-H···O hydrogen bonds are also likely present, where aromatic C-H bonds act as donors to the oxygen atoms of the carboxyl group of neighboring molecules. rsc.org These directional interactions, though weaker than conventional hydrogen bonds, are crucial in dictating the fine details of the three-dimensional crystal packing, often linking the primary hydrogen-bonded dimers into a more complex network. researchgate.net

Table 2: Crystallographic and Hydrogen Bond Data for this compound

| Parameter | Value | Reference |

| Crystal Data | ||

| Chemical Formula | C₁₇H₁₂O₂ | nih.gov |

| Formula Weight | 248.27 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| Dihedral Angle | ||

| Naphthalene–Benzene | 49.09 (6)° | nih.gov |

| Hydrogen Bond Geometry (Å, °) | ||

| D–H···A | D···A | |

| O–H···O | 2.6161 (18) | nih.gov |

Note: The hydrogen atom of the hydroxyl group was found to be disordered over two sites in the crystal structure. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netnih.govnumberanalytics.com By mapping properties like dₙₒᵣₘ (a normalized contact distance) onto the molecular surface, one can identify regions of close contact corresponding to specific interactions. The surface is colored to highlight contacts shorter than, equal to, and longer than the van der Waals radii, with red spots indicating the strongest interactions. iucr.orgnih.gov

While a specific Hirshfeld analysis for this compound is not available in the searched literature, analysis of structurally similar aromatic carboxylic acids provides insight into the expected distribution of contacts. researchgate.netnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of all intermolecular contacts.

For a typical aromatic carboxylic acid, the fingerprint plot can be decomposed to show the relative contributions of different interaction types. The most significant contributions generally come from:

H···H contacts: These typically account for the largest portion of the molecular surface, reflecting the high abundance of hydrogen atoms. nih.govacs.org

C···H/H···C contacts: These represent C-H···π interactions and general van der Waals contacts, which are significant in aromatic systems. nih.gov

O···H/H···O contacts: These are the clear signature of the strong O-H···O hydrogen bonds forming the carboxylic acid dimers and any weaker C-H···O interactions. nih.govacs.org

Table 3: Representative Hirshfeld Surface Contact Contributions for a Similar Aromatic Acid

| Contact Type | Contribution (%) |

| H···H | 39.7 |

| C···H/H···C | 39.0 |

| O···H/H···O | 18.0 |

| C···C | 1.7 |

| Other | 1.6 |

Data derived from the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid as a representative example of a complex aromatic acid. nih.gov This quantitative breakdown confirms the importance of a network of interactions, beyond just the primary hydrogen bonds, in stabilizing the crystal structure.

Mechanistic Investigations and Reactivity Studies of 4 Naphthalen 1 Yl Benzoic Acid

Reaction Pathways Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for the functionalization of 4-(naphthalen-1-yl)benzoic acid, enabling decarboxylation, esterification, and amidation reactions.

Decarboxylative Reactions and Mechanisms

The decarboxylation of aromatic carboxylic acids, including derivatives of benzoic acid, is a reaction of significant synthetic utility, providing a route to aryl-substituted compounds. While benzoic acid itself is thermally stable, its decarboxylation can be facilitated under various conditions, and the presence of substituents can significantly influence the reaction rate. acs.org

Generally, the decarboxylation of benzoic acids can proceed through different mechanisms depending on the reaction conditions. Under hydrothermal conditions, the reaction often follows a first-order rate law. acs.org The thermal stability of substituted benzoic acids is influenced by the electronic nature of the substituents. acs.org For instance, electron-withdrawing groups can lower the thermal stability of benzoic acid. acs.org

In the context of this compound, the naphthalene (B1677914) moiety acts as a bulky aryl substituent. The decarboxylation would lead to the formation of 1-phenylnaphthalene. The reaction can be promoted by transition metal catalysts or under photo-induced conditions. For example, photoinduced copper ligand-to-metal charge transfer (LMCT) has been shown to enable radical decarboxylation of benzoic acids at milder temperatures (e.g., 35 °C) compared to traditional thermal methods that often require high temperatures (≥ 140 °C). nih.gov This process involves the formation of an aryl radical, which can then be captured in subsequent reaction steps. nih.gov

Another approach involves the use of bimetallic nanoparticles on supported ionic liquid phases as multifunctional catalysts. This method has been shown to be effective for the selective decarboxylation of various substituted benzoic acids. nih.gov

Table 1: General Conditions for Decarboxylation of Aromatic Carboxylic Acids

| Method | Catalyst/Conditions | Temperature | Key Features |

| Thermal | High Temperature (≥ 140 °C) | High | Often requires activating groups |

| Photo-induced | Copper-based catalyst, light | Low (e.g., 35 °C) | Proceeds via radical mechanism |

| Catalytic | Bimetallic nanoparticles (e.g., FeRu) | Moderate | High selectivity and yield |

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of the carboxylic acid group of this compound, leading to the formation of esters and amides, respectively. These derivatives are of interest in various applications, from materials science to pharmaceuticals.

Esterification of this compound can be achieved through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Amidation of this compound to form the corresponding amides requires the activation of the carboxylic acid. This is often accomplished using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The activated intermediate is then reacted with a primary or secondary amine to yield the desired amide. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or N,N-dimethylformamide.

Reactivity of the Aromatic Moieties (Naphthalene and Phenyl Rings)

The presence of two aromatic systems, the naphthalene and the phenyl rings, in this compound provides multiple sites for electrophilic attack and C-H functionalization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. byjus.commasterorganicchemistry.comyoutube.com In this compound, both the benzene (B151609) and naphthalene rings can undergo substitution, but their reactivity and the position of substitution are influenced by the substituents present.

The carboxylic acid group on the phenyl ring is a deactivating group and a meta-director. Therefore, electrophilic attack on the phenyl ring is expected to be slower than on unsubstituted benzene and to occur at the positions meta to the carboxyl group.

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene. The 1-naphthyl substituent on the benzoic acid acts as an activating group. The regioselectivity of electrophilic substitution on the naphthalene ring is complex and depends on the nature of the electrophile and the reaction conditions. In general, the α-positions (C4, C5, and C8) are more reactive than the β-positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.com For halogenation, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to activate the halogen. masterorganicchemistry.com

Site-Selective C-H Functionalization and Halogenation

Modern synthetic methods allow for the site-selective functionalization of C-H bonds, offering a more direct and efficient way to modify complex molecules. exlibrisgroup.comresearchgate.netnih.govresearchgate.net In the case of this compound, the carboxylic acid group can act as a directing group to guide the functionalization to specific positions on the phenyl or naphthalene ring.

For naphthalene derivatives, directing groups are crucial for controlling the regioselectivity of C-H functionalization. researchgate.netnih.govresearchgate.net For instance, amide-directing groups have been used to achieve C4-H functionalization of 1-naphthylamine (B1663977) derivatives. researchgate.net While the carboxylic acid in this compound can direct ortho-functionalization on the phenyl ring, achieving selective functionalization on the naphthalene moiety often requires the introduction of a more effective directing group.

Halogenation , as a specific type of C-H functionalization, can also be directed. anr.fr Electrophilic halogenation of aromatic compounds is a well-established process. wikipedia.orglibretexts.org For naphthalene systems, the reaction with halogens in the presence of a Lewis acid typically leads to substitution. The regioselectivity is influenced by both electronic and steric factors. The development of new catalytic systems aims to achieve halogenation at specific, less reactive positions. anr.fr

Table 2: Regioselectivity in C-H Functionalization of Naphthalene Derivatives

| Position | Reactivity | Directing Group Strategy |

| C2 | High | Often requires specific directing groups to overcome inherent reactivity at other sites. |

| C4 | Moderate | Can be targeted with appropriate bidentate directing groups. researchgate.net |

| C8 (peri) | Challenging | Sterically hindered, requires specialized catalytic systems for activation. anr.fr |

Catalytic Transformations Utilizing this compound Derivatives

Derivatives of this compound, particularly its esters and amides, serve as valuable ligands in the synthesis of coordination complexes with interesting catalytic and photophysical properties.

Notably, this compound and its derivatives have been employed as ligands for the synthesis of luminescent lanthanide complexes. researchgate.netcardiff.ac.ukresearchgate.net In these complexes, the organic ligand acts as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. The photophysical properties of these complexes are highly dependent on the structure of the organic ligand. For example, europium(III) complexes with derivatives of this compound have been studied to understand the energy transfer pathways involved in their luminescence. researchgate.net These materials have potential applications in areas such as bio-imaging and optoelectronics.

The synthesis of this compound itself can be achieved through catalytic methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent example. rsc.orgmdpi.comepa.govresearchgate.netnih.gov This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. For instance, the coupling of 1-naphthaleneboronic acid with 4-halobenzoic acid or the coupling of 4-carboxyphenylboronic acid with 1-halonaphthalene would yield the target molecule. This catalytic approach provides an efficient route to the parent compound, which can then be used in the reactivity studies and applications described above.

Metal-Catalyzed Cross-Coupling Reactions

The synthesis of this compound itself is a prime example of a metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is employed for this purpose. Research has detailed the successful synthesis of this compound by coupling 1-bromonaphthalene (B1665260) with 4-carboxyphenylboronic acid. nih.gov

The reaction is catalyzed by a palladium(II) acetate (B1210297) catalyst in the presence of a base, potassium carbonate, in an aqueous solution. The mixture is heated to facilitate the reaction, resulting in a good yield of the desired product after acidification and purification. nih.gov This specific application highlights the utility of palladium catalysis in constructing complex biaryl systems.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide (1-bromonaphthalene) to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative (4-carboxyphenylboronic acid), where the aryl group from the boron compound is transferred to the palladium catalyst. The final step is reductive elimination, which forms the C-C bond between the naphthalene and benzoic acid moieties, yielding this compound and regenerating the Pd(0) catalyst for the next cycle. kaist.ac.krnih.gov

While this specific synthesis uses palladium(II) acetate, the field of cross-coupling has evolved to include a wide variety of sophisticated catalysts, such as PEPPSI-type complexes, which can show high activity under mild conditions for various substrates. kaist.ac.kr The choice of base is also critical; while potassium carbonate is effective, other bases like cesium carbonate can also yield good results, though potassium carbonate is often preferred for its environmental and cost advantages. nih.gov

| Parameter | Condition |

|---|---|

| Aryl Halide | 1-Bromonaphthalene |

| Boronic Acid | 4-Carboxyphenylboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Water |

| Temperature | 95°C |

| Reaction Time | 6 hours |

| Yield | 59% |

Furthermore, mechanistic studies on related benzoic acids have explored decarboxylative cross-coupling reactions. These reactions proceed through a different pathway where the carboxylic acid group itself is removed and replaced, often directed by the carboxyl group to control regioselectivity. researchgate.net Some modern variations of these couplings are mediated by copper and can be initiated by visible light, suggesting a pathway involving a Cu(II) carboxylate species that undergoes a ligand-to-metal charge transfer to initiate the radical decarboxylation process. researchgate.net

Computational and Theoretical Chemistry of 4 Naphthalen 1 Yl Benzoic Acid

In Silico Studies of Molecular Interactions and Binding Affinities of 4-(Naphthalen-1-yl)benzoic acid

In the realm of computational and theoretical chemistry, in silico studies serve as a powerful tool to predict and analyze the interactions between a ligand, such as this compound, and biological macromolecules. These methods, including molecular docking and molecular dynamics, provide insights into the binding affinities and modes of interaction at the atomic level, guiding further experimental research. While specific molecular docking studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of information on structurally related compounds allows for a well-grounded theoretical assessment of its potential molecular interactions and binding characteristics.

The structure of this compound, featuring a carboxylic acid group appended to a biphenyl-like system composed of a benzene (B151609) and a naphthalene (B1677914) ring, suggests several key features that govern its molecular interactions. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, a feature critical for anchoring the molecule within the binding sites of many proteins. The planar and aromatic nature of the naphthalene and benzene rings facilitates hydrophobic and π-π stacking interactions, which are crucial for affinity and specificity.

Crystallographic studies of this compound have confirmed its capacity for forming strong intermolecular hydrogen bonds, specifically O-H⋯O interactions, leading to the formation of centrosymmetric dimers in the solid state. nih.gov This fundamental interaction is highly likely to be replicated in the binding pockets of biological targets.

Molecular docking studies on a variety of benzoic acid and naphthalene derivatives have provided valuable data that can be extrapolated to understand the potential behavior of this compound. For instance, various benzoic acid derivatives have been investigated through in silico approaches to predict their binding affinity against targets like the SARS-CoV-2 main protease. nih.gov Similarly, numerous naphthalene derivatives have been computationally evaluated as inhibitors of enzymes such as cyclooxygenases (COX), which are well-known targets for anti-inflammatory drugs. researchgate.netrsc.orgnih.gov

The insights from these related studies suggest that this compound would likely exhibit significant binding affinity for proteins that have well-defined hydrophobic pockets and appropriately positioned amino acid residues capable of forming hydrogen bonds with its carboxyl group.

Detailed Research Findings from Related Compounds

To contextualize the potential binding affinities of this compound, the following table summarizes in silico docking results for structurally related compounds against various protein targets. These findings underscore the importance of the naphthalene and carboxylic acid moieties in molecular recognition and binding.

| Compound Class/Derivative | Protein Target | Key Findings/Interactions | Reference |

| Naphthyl-Substituted Carboxylic Acids | Bacterial Cystathionine γ-Lyase | The carboxyl group is crucial for forming salt bridges and hydrogen bonds within the active site. The naphthalene moiety engages in lipophilic contacts. | nih.gov |

| Naproxen Derivatives (Naphthalene-based) | Cyclooxygenase-2 (COX-2) | These derivatives show strong binding affinities, with the naphthalene ring fitting into the hydrophobic channel of the enzyme. | researchgate.net |

| 1,8-Naphthyridine-3-carboxylic acid Analogues | Histamine H1 Receptor | Molecular docking revealed key interactions within the receptor's active site, guiding the synthesis of potent antagonists. | nih.govresearchgate.net |

| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Docking scores indicated moderate binding, with an increasing number of hydroxyl groups enhancing the affinity. | nih.gov |

| Naphthalene-Heterocycle Hybrids | Cyclooxygenase (COX-1/COX-2) | Molecular docking studies showed strong polar and hydrophobic interactions, consistent with their observed anti-inflammatory activity. | rsc.org |

| 4-Hydroxybenzoic Acid | Human Serum Albumin (HSA) | Fluorescence quenching and docking studies revealed static quenching mechanisms and specific binding interactions with HSA. | nih.gov |

These studies collectively indicate that the combination of a naphthalene ring system and a carboxylic acid group, as present in this compound, is a recurring motif in compounds that bind to a range of biological targets. The naphthalene moiety consistently contributes to binding through hydrophobic and van der Waals interactions, while the carboxylic acid group is pivotal for establishing strong, directional hydrogen bonds with polar residues in the binding pocket. Therefore, it is reasonable to predict that this compound would be a promising candidate for binding to proteins such as serum albumins and enzymes like cyclooxygenases.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The primary academic contributions related to 4-(naphthalen-1-yl)benzoic acid revolve around its use as a versatile building block in supramolecular chemistry and materials science. Its synthesis is well-documented, with the Suzuki coupling reaction between 1-bromonaphthalene (B1665260) and 4-carboxyphenylboronic acid being a notable method. nih.gov

Key research findings have centered on its structural and material properties:

Crystallography : X-ray diffraction studies have revealed that in its solid state, this compound molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds. nih.govnih.gov A significant structural feature is the dihedral angle of approximately 49.09° between the planes of the naphthalene (B1677914) and benzene (B151609) rings. nih.govnih.gov This non-planar conformation is crucial as it influences the molecular packing and the ultimate architecture of larger systems built from this molecule.

Metal-Organic Frameworks (MOFs) : The rigid, aromatic nature of this compound makes it an excellent organic linker for the construction of MOFs. These frameworks are investigated for applications in liquid phase separations and purification due to a combination of molecular sieving and specific adsorbent-adsorbate interactions like π–π stacking. nih.gov

Precursor for Functional Materials : The compound serves as a foundational structure for more complex molecules with specific functionalities. Derivatives have been synthesized and studied for various applications, including:

Photoresponsive Biopolymers : A derivative, (E)-4-(naphthalen-1-yl diazenyl)benzoic acid, has been incorporated into lignin (B12514952) to create photosensitive biopolymeric systems, demonstrating that the core structure is suitable for developing materials with tunable light-absorption properties. researchgate.net

Medicinal Chemistry : In the field of drug discovery, derivatives have been designed as potent inhibitors of drug-resistant bacteria like Staphylococcus aureus nih.gov and as selective antagonists for the EP4 receptor, which is relevant for conditions like arthritis pain. nih.gov

Acid-Base Indicators : A synthesized azo derivative, [4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid], has shown utility as an acid-base indicator for various titrimetric analyses. researchgate.net

These contributions highlight this compound as a molecule of significant academic interest, primarily valued for the structural rigidity and chemical functionality it imparts to larger, more complex systems.

Identification of Unexplored Research Avenues and Challenges

Despite the progress, several areas remain underexplored, and certain challenges persist.

Unexplored Research Avenues:

Broad-Spectrum Biological Screening : While specific derivatives have shown targeted antimicrobial and receptor antagonist activities, the parent compound and a wider library of its simple derivatives have not been extensively screened for broad-spectrum biological activities. nih.govnih.gov

Liquid Crystals and Organic Electronics : The inherent rigidity and aromaticity of the molecule are desirable properties for liquid crystals. nih.gov A systematic investigation into how its non-planar structure affects mesophase formation and electro-optical properties is an open field of study. Its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) remains largely untapped.

Advanced Porous Materials : While used in some MOFs, its application in other classes of porous materials like covalent organic frameworks (COFs) or porous organic polymers (POPs) is not well-documented. Exploring these areas could yield materials with novel selective adsorption or catalytic properties. nih.gov

Sensing Applications : The naphthalene moiety is known for its fluorescent properties. Harnessing this in conjunction with the carboxylic acid group could lead to the development of chemosensors for metal ions or small organic molecules through fluorescence quenching or enhancement mechanisms.

Research Challenges:

Synthetic Efficiency : The reported 59% yield for the Suzuki coupling synthesis suggests room for improvement. nih.gov Developing more efficient, scalable, and environmentally benign synthetic routes is a practical challenge for enabling wider application and commercialization.

Processability and Solubility : Like many rigid aromatic carboxylic acids, this compound may exhibit poor solubility in common organic solvents, which can complicate its processing, purification, and integration into devices or biological systems.

Controlling Solid-State Packing : The significant dihedral angle between the aromatic rings is a defining feature that presents both an opportunity and a challenge. nih.govnih.gov While it prevents dense, co-facial π-stacking, precisely controlling the three-dimensional arrangement in crystalline materials to achieve desired properties remains a significant challenge in crystal engineering.

Prospective Methodological Advancements and Interdisciplinary Opportunities

Future research on this compound could be significantly enhanced by leveraging new methodologies and fostering interdisciplinary collaboration.

Prospective Methodological Advancements:

Computational Modeling : The use of Density Functional Theory (DFT) and other molecular modeling techniques can accelerate research by predicting the electronic, optical, and adsorption properties of novel materials incorporating this compound. nih.gov This predictive power can guide synthetic efforts, saving time and resources by prioritizing the most promising candidate structures for MOFs, polymers, or functional dyes.

High-Throughput Synthesis and Screening : Applying automated synthesis platforms could rapidly generate libraries of derivatives of this compound. Coupling this with high-throughput screening for biological activity or material properties would dramatically accelerate the discovery of new applications.

Advanced Spectroscopic Techniques : Employing time-resolved spectroscopy and other advanced characterization methods can provide deeper insights into the photophysical processes of materials derived from this compound, which is crucial for developing photoresponsive systems or components for organic electronics. researchgate.net

Interdisciplinary Opportunities:

Materials Science and Medicine : A powerful synergy exists in using this compound as a linker to construct biocompatible MOFs for targeted drug delivery. The framework could provide the delivery vehicle, while a bioactive derivative of the linker itself could serve as the therapeutic agent, creating a multifunctional theranostic platform. nih.govnih.gov

Supramolecular Chemistry and Environmental Science : The design of host-guest systems based on this molecule, particularly within MOFs or other porous structures, could lead to highly selective sensors or adsorbents for capturing persistent organic pollutants from water through tailored π–π and hydrogen bonding interactions. nih.gov

Organic Chemistry and Chemical Engineering : Collaboration between synthetic chemists and chemical engineers is essential to overcome the challenges of scalability. nih.gov Developing continuous flow-chemistry processes for the synthesis of this compound could improve yield, purity, and safety, making the compound more accessible for large-scale applications.

By pursuing these unexplored avenues, addressing the inherent challenges, and embracing new methodologies, the scientific community can continue to unlock the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-(Naphthalen-1-yl)benzoic acid derivatives, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic substitution or coupling reactions. For example, derivatives like 4-((naphthalen-1-yl)methylamino)benzoic acid can be synthesized via amide bond formation between 1-chloromethylnaphthalene and benzoic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients.

- Validation : Confirm purity via melting point analysis (e.g., 138–140°C for compound 2f) and spectroscopic techniques (IR: 3376 cm⁻¹ for N–H stretch; ¹H NMR: δ 4.81 ppm for –CH₂ protons) .

Q. How can structural characterization of this compound derivatives be performed?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., –COOH at ~1746 cm⁻¹, aromatic C=C at 1445–1554 cm⁻¹) .

- ¹H NMR : Assign protons in aromatic (δ 6.92–8.30 ppm) and aliphatic regions (δ 4.81 ppm for –CH₂) .

- Elemental Analysis : Verify stoichiometry (e.g., C: 77.96% calculated vs. 77.91% observed) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology :

- LC-MS : Utilize reversed-phase C18 columns with mobile phases (e.g., methanol/water + 0.1% formic acid) for high sensitivity. Calibrate using internal standards (e.g., deuterated benzoic acid) .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using HLB cartridges to improve detection limits in environmental or biological samples .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron localization functions (ELF) and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra to correlate electronic transitions with substituent effects .

- X-ray Crystallography : Resolve crystal structures using SHELX programs to analyze intermolecular interactions (e.g., π-π stacking between naphthalene rings) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., –CF₃, –SO₂NH₂) to isolate functional groups responsible for antifungal vs. antibacterial effects .

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP199A4) using UV-Vis binding studies (Kₐ values) and HPLC metabolite profiling .

Q. How can this compound derivatives be tailored for proteomics or enzyme-targeted drug design?

- Methodology :

- Tetrazole Functionalization : Introduce 1H-tetrazole groups via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to enhance metal-binding capacity for protease inhibition .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PIN1 isomerase) and optimize substituent positions for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.